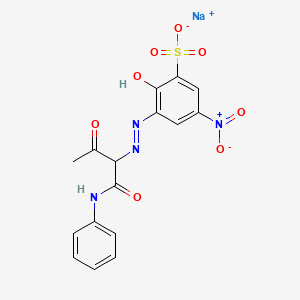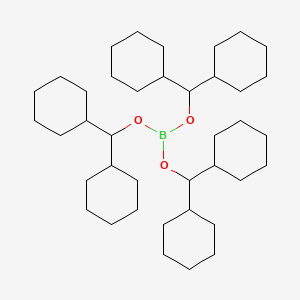
Tris(dicyclohexylmethyl) borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(dicyclohexylmethyl) borate is an organoboron compound known for its unique structural and electronic properties. This compound is characterized by the presence of three dicyclohexylmethyl groups attached to a central boron atom. Its chemical structure provides it with distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(dicyclohexylmethyl) borate typically involves the reaction of dicyclohexylmethyl lithium with boron trichloride. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows: [ \text{3 (C}6\text{H}{11}\text{CH}_2\text{Li}) + \text{BCl}_3 \rightarrow \text{B(C}6\text{H}{11}\text{CH}_2)_3 + \text{3 LiCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(dicyclohexylmethyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The dicyclohexylmethyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Borate esters.
Reduction: Borohydrides.
Substitution: Various substituted borates depending on the reagents used.
Applications De Recherche Scientifique
Tris(dicyclohexylmethyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used as a catalyst in polymerization reactions and as an additive in lubricants to enhance performance.
Mécanisme D'action
The mechanism by which tris(dicyclohexylmethyl) borate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, making it a valuable catalyst in many reactions. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- Tris(trimethylsilyl) borate
- Tris(pentafluorophenyl) borate
- Tris(2-aminoethoxy)trihydroxyhexaborato]cobalt(II)
Comparison: Tris(dicyclohexylmethyl) borate is unique due to its bulky dicyclohexylmethyl groups, which provide steric hindrance and enhance its stability compared to other borates. This makes it particularly useful in applications where stability and reactivity are crucial.
Propriétés
Numéro CAS |
73758-17-5 |
|---|---|
Formule moléculaire |
C39H69BO3 |
Poids moléculaire |
596.8 g/mol |
Nom IUPAC |
tris(dicyclohexylmethyl) borate |
InChI |
InChI=1S/C39H69BO3/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)41-40(42-38(33-23-11-3-12-24-33)34-25-13-4-14-26-34)43-39(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h31-39H,1-30H2 |
Clé InChI |
HTUHQDKWJDVNOK-UHFFFAOYSA-N |
SMILES canonique |
B(OC(C1CCCCC1)C2CCCCC2)(OC(C3CCCCC3)C4CCCCC4)OC(C5CCCCC5)C6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


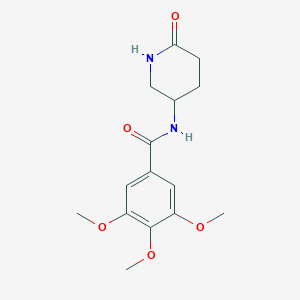
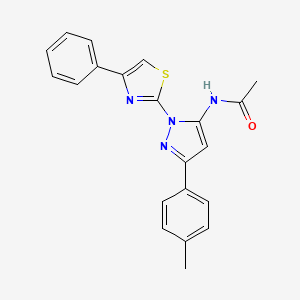

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
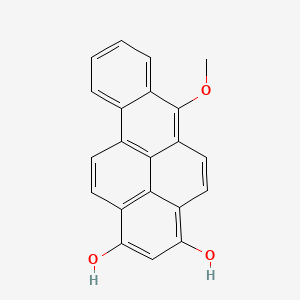
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)

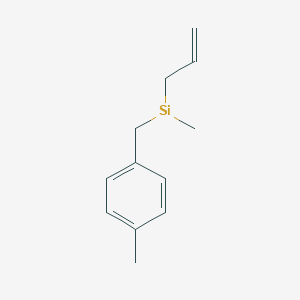
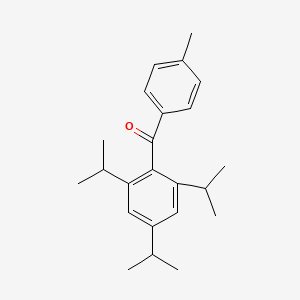
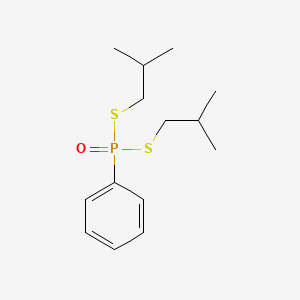
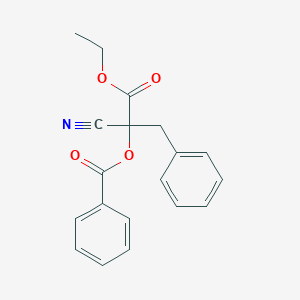
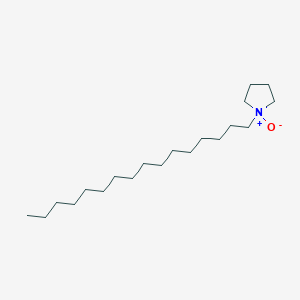
![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
